

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1591088

[Get Quote](#)

An In-depth Technical Guide to **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

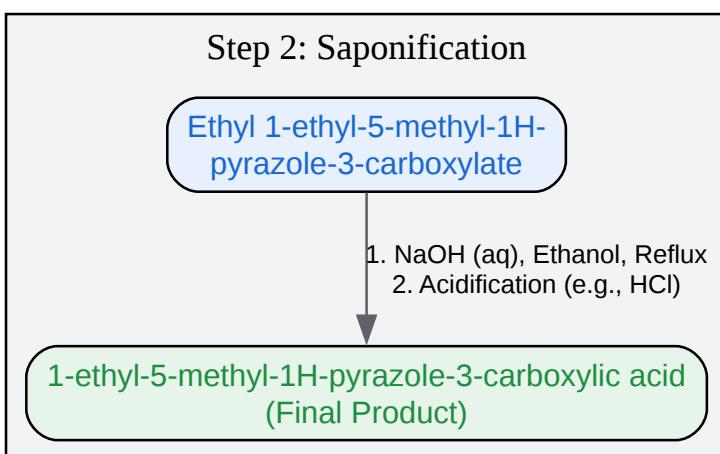
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of therapeutic agents across a vast range of disease areas. The natural occurrence of a pyrazole derivative, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, hinted at the biological relevance of this motif. Since then, synthetic pyrazole-containing molecules have achieved significant clinical success. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, promising derivative: **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview of this molecule, moving beyond a simple recitation of facts to explain the underlying scientific rationale for its synthesis, characterization, and potential applications. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in their own discovery programs.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is the first step in any development workflow. The key characteristics of **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid** and its common synthetic precursor, the corresponding ethyl ester, are summarized below.

Property	1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid	ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
IUPAC Name	1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid	ethyl 1-ethyl-5-methylpyrazole-3-carboxylate
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	C ₉ H ₁₄ N ₂ O ₂
Molecular Weight	154.17 g/mol	182.22 g/mol [1]
CAS Number	50920-46-2	50920-45-1 [1]
Appearance	Solid	Oil / Liquid
XLogP3	~0.8	~1.5 [1]


Note: Physical properties such as melting and boiling points can vary based on purity and experimental conditions. The data presented are compiled from supplier information and computational predictions.

Synthesis and Characterization: A Guided Workflow

While numerous methods exist for pyrazole synthesis, the most common and logical approach for this specific molecule involves a two-step process: a regioselective cyclocondensation followed by saponification. This pathway is chosen for its reliance on readily available starting materials and its straightforward execution.

Proposed Synthetic Pathway

The overall strategy is to first construct the ethyl-substituted pyrazole ring with a carboxylic ester handle, which is then hydrolyzed in the final step to yield the target acid.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Expert Rationale and Control of Regioselectivity

The critical step in this synthesis is the initial cyclocondensation. The reaction between an unsymmetrical 1,3-dicarbonyl compound (ethyl 2,4-dioxopentanoate) and a substituted hydrazine (ethylhydrazine) can theoretically produce two different regioisomers. The desired product, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate, is formed when the more nucleophilic nitrogen of ethylhydrazine (the NH₂) attacks the more electrophilic ketone carbonyl, followed by cyclization. The isomeric byproduct results from the initial attack at the other carbonyl.

Literature on analogous reactions suggests that while a mixture is often formed, the ratio can be influenced by reaction conditions. For instance, the ethylation of 3-methylpyrazole-5-carboxylic acid ethyl ester is known to yield a mixture of the 1-ethyl-3-methyl and 1-ethyl-5-methyl isomers in approximately a 1:3 ratio, favoring the desired 5-methyl substitution pattern. [2] This suggests that the direct condensation pathway proposed here is likely to favor the correct isomer, which can then be purified by chromatography.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

- **Reagent Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxopentanoate (1 equiv.) and absolute ethanol (approx. 3 mL per mmol of dicarbonyl).
- **Reaction Initiation:** While stirring, add ethylhydrazine (1.1 equiv.) dropwise. A slight exotherm may be observed. Add a catalytic amount of glacial acetic acid (0.1 equiv.).
- **Cyclization:** Heat the mixture to reflux and maintain for 4-6 hours.
 - **Trustworthiness Check:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The starting materials should be consumed, and a new, dominant spot corresponding to the pyrazole ester should appear.
- **Workup and Purification:**
 - Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
 - Dissolve the resulting oil in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

- Purify the crude product via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired regioisomer from any byproducts.[2]

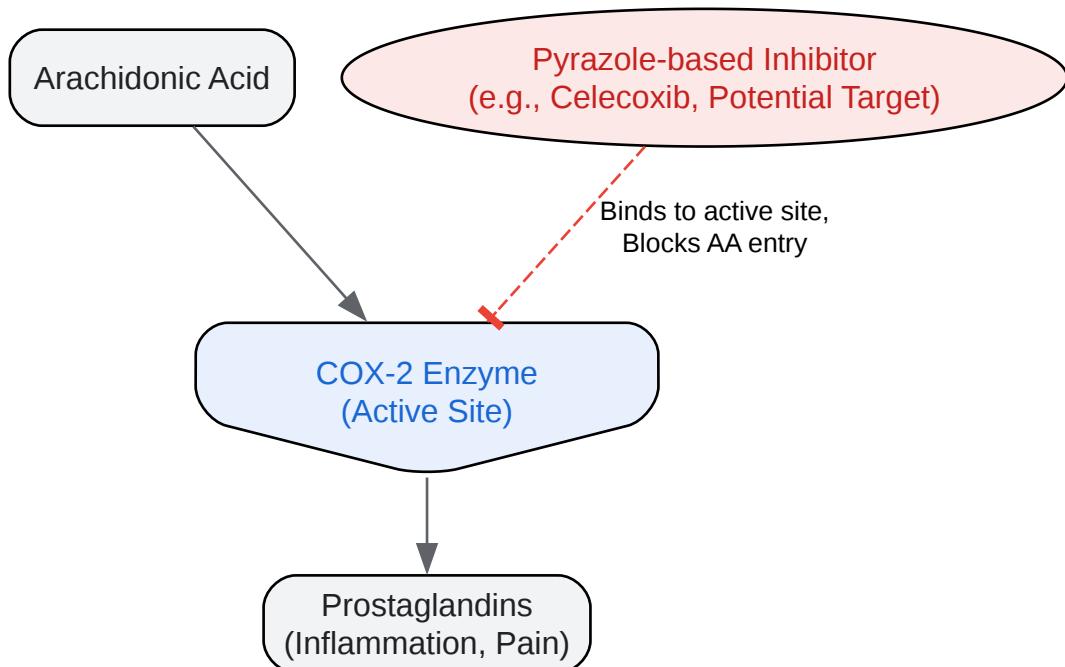
Step 2: Saponification to **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**

- Setup: Dissolve the purified ethyl ester (1 equiv.) from Step 1 in ethanol in a round-bottom flask.
- Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (NaOH) (2.5 equiv.). Heat the mixture to reflux for 1-2 hours.[3][4]
 - Trustworthiness Check: The reaction can be monitored by TLC. The starting ester spot should disappear, and the product acid will typically remain at the baseline in most organic eluents.
- Isolation:
 - Cool the mixture in an ice bath and remove the ethanol via rotary evaporation.
 - Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.
 - Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
 - Dry the product under vacuum to yield the final **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**.

Structural Characterization

Confirmation of the final product's identity and purity is essential. The following techniques are standard:

- ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. Key expected signals for the target molecule include a singlet for the pyrazole ring proton, a quartet and a triplet for the N-ethyl group, a singlet for the C5-methyl group, and a broad singlet for the carboxylic acid proton.[5]


- ^{13}C NMR Spectroscopy: Provides confirmation of the carbon skeleton, including distinct signals for the carbonyl carbon of the carboxylic acid and the carbons of the pyrazole ring.
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would show the $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ ion at the expected m/z value.
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands, including a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Biological Activity and Therapeutic Potential

While specific biological assay data for **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid** is not extensively published, the broader class of pyrazole carboxylic acids and their derivatives exhibits a wide range of pharmacological activities.^{[1][6][7]} This provides a strong rationale for investigating its therapeutic potential.

Anti-inflammatory and Analgesic Applications

Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.^[8] The structural similarity of the pyrazole core to known NSAIDs like Celecoxib suggests that this molecule could be a valuable starting point for developing novel COX inhibitors.

[Click to download full resolution via product page](#)

Caption: General mechanism of COX-2 inhibition by pyrazole compounds.

The carboxylic acid moiety is a common feature in many NSAIDs, often serving as a key binding group within the enzyme's active site. The ethyl and methyl substitutions on the pyrazole ring will influence the compound's lipophilicity and steric profile, which are critical for selective binding to the COX-2 isoform over COX-1, potentially reducing gastrointestinal side effects.

Antimicrobial and Antifungal Potential

Pyrazole amides derived from precursor acids have demonstrated significant utility as fungicides in agriculture and are being explored as antimicrobial agents.^[9] The carboxylic acid of the title compound is an ideal chemical handle for generating a library of amide derivatives. By coupling the acid with various amines, researchers can systematically explore structure-activity relationships (SAR) to develop potent and selective antifungal or antibacterial compounds.

Future Research Directions

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a promising but underexplored molecule.

The logical next steps for a drug discovery program centered on this scaffold would be:

- **Synthesis of an Amide Library:** Utilize the carboxylic acid as a handle to synthesize a diverse library of amides. This is a standard approach to convert a molecular fragment into a drug-like lead series.
- **In Vitro Biological Screening:** Screen the parent acid and its amide derivatives in relevant biological assays. Primary screens could include COX-1/COX-2 inhibition assays, broad-spectrum antimicrobial panels, and cytotoxicity assays against various cancer cell lines.
- **Computational Modeling:** Use molecular docking studies to predict the binding modes of the most active compounds within their putative biological targets (e.g., the COX-2 active site), guiding the next round of rational drug design.

- Pharmacokinetic Profiling: For the most promising lead compounds, conduct preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess their drug-like properties.

Conclusion

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid stands as a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical principles, with a clear understanding of potential challenges like regioselectivity. Based on the robust pharmacology of the pyrazole class, this compound holds significant potential for the development of new anti-inflammatory, antimicrobial, and anticancer agents. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for researchers to synthesize, characterize, and ultimately unlock the therapeutic value of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID(50920-46-2) 1H NMR spectrum [chemicalbook.com]
- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591088#1-ethyl-5-methyl-1h-pyrazole-3-carboxylic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com